molecular formula C18H15NO2 B1407572 4-(4-Ethoxybenzoyl)quinoline CAS No. 1706444-80-5

4-(4-Ethoxybenzoyl)quinoline

Cat. No.: B1407572
CAS No.: 1706444-80-5
M. Wt: 277.3 g/mol
InChI Key: OVGYBQWHGHLSBI-UHFFFAOYSA-N
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Description

4-(4-Ethoxybenzoyl)quinoline is an organic compound with the molecular formula C18H15NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core substituted with a 4-ethoxybenzoyl group, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxybenzoyl)quinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of an aromatic amine with a carbonyl compound in the presence of an acid catalyst. For this compound, the starting materials are 4-ethoxybenzaldehyde and 2-aminobenzophenone. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol, with an acid catalyst like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxybenzoyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .

Mechanism of Action

The mechanism of action of 4-(4-Ethoxybenzoyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity. The pathways involved in these interactions are often related to the disruption of essential cellular processes in microorganisms .

Comparison with Similar Compounds

4-(4-Ethoxybenzoyl)quinoline can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(4-ethoxyphenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-2-21-14-9-7-13(8-10-14)18(20)16-11-12-19-17-6-4-3-5-15(16)17/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGYBQWHGHLSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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